molecular formula C8H19ClN2O2 B13785159 Carbamic acid, 4-(trimethylammonio)butyl ester, chloride CAS No. 63981-83-9

Carbamic acid, 4-(trimethylammonio)butyl ester, chloride

Cat. No.: B13785159
CAS No.: 63981-83-9
M. Wt: 210.70 g/mol
InChI Key: DSYBKRUBFHBULI-UHFFFAOYSA-N
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Description

Carbamic acid, 4-(trimethylammonio)butyl ester, chloride is a chemical compound with a unique structure that combines the properties of carbamic acid and quaternary ammonium compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, 4-(trimethylammonio)butyl ester, chloride typically involves the reaction of carbamic acid derivatives with trimethylamine and butyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, 4-(trimethylammonio)butyl ester, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids or bases are commonly used to catalyze the hydrolysis reaction.

    Substitution: Nucleophiles such as halides or amines are used in substitution reactions.

Major Products Formed

    Hydrolysis: Carbamic acid and butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of carbamic acid, 4-(trimethylammonio)butyl ester, chloride involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can bind to negatively charged sites on proteins, affecting their function. The ester group can undergo hydrolysis, releasing active carbamic acid, which can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, 4-(trimethylammonio)butyl ester, chloride is unique due to the presence of the quaternary ammonium group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological molecules .

Properties

CAS No.

63981-83-9

Molecular Formula

C8H19ClN2O2

Molecular Weight

210.70 g/mol

IUPAC Name

4-carbamoyloxybutyl(trimethyl)azanium;chloride

InChI

InChI=1S/C8H18N2O2.ClH/c1-10(2,3)6-4-5-7-12-8(9)11;/h4-7H2,1-3H3,(H-,9,11);1H

InChI Key

DSYBKRUBFHBULI-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCCOC(=O)N.[Cl-]

Origin of Product

United States

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